molecular formula C19H22N2O3 B3899291 N-(4-isopropylphenyl)-N'-(4-methoxybenzyl)ethanediamide

N-(4-isopropylphenyl)-N'-(4-methoxybenzyl)ethanediamide

Cat. No. B3899291
M. Wt: 326.4 g/mol
InChI Key: JRLRCROMEDYKAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-isopropylphenyl)-N'-(4-methoxybenzyl)ethanediamide, also known as IMB-5, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of N-acylphenylalanine derivatives and has been found to exhibit various biochemical and physiological effects. In

Mechanism of Action

The exact mechanism of action of N-(4-isopropylphenyl)-N'-(4-methoxybenzyl)ethanediamide is not fully understood. However, it is believed to act by modulating the activity of various neurotransmitters such as serotonin, dopamine, and norepinephrine. It has also been found to interact with the GABAergic system, which plays a crucial role in the regulation of anxiety and depression.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been found to increase the levels of anti-inflammatory cytokines such as IL-10. In addition, it has been found to reduce the levels of oxidative stress markers such as malondialdehyde and increase the levels of antioxidant enzymes such as catalase and superoxide dismutase.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(4-isopropylphenyl)-N'-(4-methoxybenzyl)ethanediamide in lab experiments is its potential therapeutic applications. It has been found to exhibit various biochemical and physiological effects, which makes it a promising candidate for the treatment of various diseases. However, one of the limitations of using this compound is its low yield during the synthesis process, which can make it difficult to obtain large quantities of the compound for experiments.

Future Directions

There are several future directions for the use of N-(4-isopropylphenyl)-N'-(4-methoxybenzyl)ethanediamide in scientific research. One of the main areas of focus is the development of new therapeutic applications for the compound. It has been found to exhibit potential use in the treatment of neuropathic pain, anxiety, and depression. Another area of focus is the optimization of the synthesis method to increase the yield of the compound. This will enable researchers to obtain larger quantities of the compound for experiments. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential interactions with other neurotransmitters and systems in the body.

Scientific Research Applications

N-(4-isopropylphenyl)-N'-(4-methoxybenzyl)ethanediamide has been found to exhibit various potential therapeutic applications in scientific research. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. It has also been found to have potential use in the treatment of neuropathic pain, anxiety, and depression.

properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-N'-(4-propan-2-ylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-13(2)15-6-8-16(9-7-15)21-19(23)18(22)20-12-14-4-10-17(24-3)11-5-14/h4-11,13H,12H2,1-3H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRLRCROMEDYKAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-isopropylphenyl)-N'-(4-methoxybenzyl)ethanediamide
Reactant of Route 2
Reactant of Route 2
N-(4-isopropylphenyl)-N'-(4-methoxybenzyl)ethanediamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.